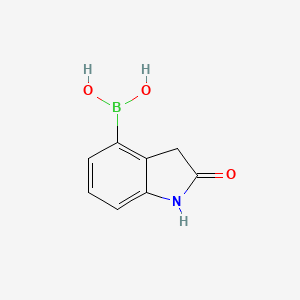

Oxindole-4-boronic acid

Description

BenchChem offers high-quality Oxindole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxindole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-oxo-1,3-dihydroindol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c11-8-4-5-6(9(12)13)2-1-3-7(5)10-8/h1-3,12-13H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYARKFLIWOLYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CC(=O)NC2=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Oxindole-4-boronic acid" molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Oxindole-4-boronic acid

Introduction

Oxindole-4-boronic acid stands as a significant heterocyclic building block for researchers and professionals in drug development and materials science. It merges the privileged oxindole scaffold, a core component of numerous alkaloids and pharmaceuticals, with the versatile boronic acid functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in its own right. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for rationally designing new chemical entities, predicting intermolecular interactions with biological targets, and controlling solid-state properties.

This guide provides a comprehensive technical overview of the molecular structure of oxindole-4-boronic acid, delves into its conformational landscape, and outlines the critical experimental and computational methodologies required for its characterization. The content herein is structured to offer not just data, but a field-proven perspective on the causality behind analytical choices, ensuring a trustworthy and authoritative resource for the scientific community.

Section 1: Molecular Structure Elucidation

The molecular architecture of oxindole-4-boronic acid is a composite of two key moieties: the rigid oxindole ring system and the functionally critical boronic acid group.

The Core Scaffold: Oxindole

The oxindole (1,3-dihydro-2H-indol-2-one) core is a bicyclic aromatic heterocycle featuring a benzene ring fused to a five-membered lactam ring.[1] In solution, it predominantly exists in the oxo-form, characterized by an sp³-hybridized carbon at the C(3) position.[2] This framework is largely planar and provides a rigid scaffold onto which functional groups can be appended with well-defined spatial orientation.

The Boronic Acid Functional Group

The boronic acid [-B(OH)₂] is a unique functional group characterized by an sp²-hybridized boron atom, resulting in a trigonal planar geometry.[3] A key feature of this group is the presence of a vacant p-orbital perpendicular to the molecular plane, which imparts significant Lewis acidic character.[3] This electronic deficiency allows boronic acids to participate in a wide range of chemical transformations and to act as covalent reversible inhibitors by interacting with diols or active site serines in enzymes.

Chemical Identity and Connectivity

Oxindole-4-boronic acid combines these two components via a carbon-boron bond at the 4-position of the oxindole's benzene ring. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₃ | Inferred from isomer data[4] |

| Molecular Weight | 176.97 g/mol | Inferred from isomer data[4] |

| Core Structure | Oxindole | [1] |

| Functional Group | Arylboronic Acid | [3] |

| CAS Number | Not explicitly found for the 4-isomer. | N/A |

Section 2: Conformational Analysis

While the oxindole core is rigid, the molecule's overall conformation is dictated by rotation around the C(4)-B bond and the orientation of the hydroxyl groups of the boronic acid moiety.

Rotational Isomerism around the C-B Bond

The primary source of conformational flexibility in oxindole-4-boronic acid is the rotation about the C(4)-B single bond. This rotation governs the spatial relationship between the planar boronic acid group and the plane of the oxindole ring. Computational studies on analogous phenylboronic acids have shown that the energy barrier to this rotation is relatively low, suggesting that multiple conformers may exist in equilibrium in solution.[5][6] The preferred conformation is a delicate balance between steric interactions and electronic effects, such as maximizing conjugation between the aromatic ring and the boron's vacant p-orbital.

Caption: Rotational isomerism around the C(4)-B bond.

Orientation of Boronic Acid Hydroxyl Groups

The two hydroxyl groups on the boron atom can also adopt different orientations relative to each other, typically described as syn or anti. In the solid state, the conformation is often influenced by the formation of intermolecular hydrogen bonds.[7] In co-crystals, the B(OH)₂ moiety is predominantly found in the syn/anti conformation, though syn/syn can occur when hydrogen bonding with a co-former is favored.[7]

Intermolecular Interactions: The Hydrogen-Bonded Dimer

A hallmark of arylboronic acids in the solid state is their propensity to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[3][8] This dimerization is a dominant feature that dictates crystal packing. These dimeric units can then further self-assemble into extended networks, such as undulating sheets, through additional hydrogen bonds or π-π stacking interactions.[8] A comprehensive search of crystallographic databases did not yield a public crystal structure for oxindole-4-boronic acid, indicating that its precise solid-state arrangement remains to be experimentally determined.

Caption: Hydrogen bonding in a typical arylboronic acid dimer.

Section 3: Experimental and Computational Verification

To move from theoretical postulation to empirical fact, a multi-pronged analytical approach is required. The following protocols are designed as self-validating systems, providing the necessary rigor for drug discovery and development.

X-ray Crystallography: The Definitive Method

Expertise & Causality: Single-crystal X-ray crystallography is the unequivocal gold standard for determining the solid-state molecular structure and conformation.[9][10] It provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous snapshot of the molecule's preferred conformation and its intermolecular interactions within a crystal lattice. Given the absence of a published structure for this specific compound, obtaining one would be a valuable contribution to the field.[11]

Caption: Standard workflow for single-crystal X-ray crystallography.

Experimental Protocol:

-

Synthesis and Purification: Synthesize oxindole-4-boronic acid via established methods, such as the reaction of a 4-halo-oxindole with a boron-containing substrate.[12][13] Purify the crude product to >99% purity using column chromatography or recrystallization, confirmed by NMR and LC-MS.

-

Crystallization: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, acetonitrile, water) using slow evaporation, vapor diffusion, and slow cooling techniques to grow single crystals of suitable quality for diffraction.

-

Data Collection: Mount a selected crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions. Refine the structural model using full-matrix least-squares methods.

-

Validation: Validate the final structure using standard crystallographic metrics (e.g., R-factor, goodness-of-fit). Deposit the final coordinates and structure factors in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is essential for confirming the molecular structure (connectivity) in solution and can provide insights into the electronic environment and, through advanced techniques, conformational preferences. Both ¹H and ¹³C NMR are fundamental for structural verification.[14][15]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified oxindole-4-boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to observe include the aromatic protons on the benzene ring, the methylene protons at C(3), and the amide N-H proton. The boronic acid -OH protons may appear as a broad singlet and can exchange with residual water.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments, including the characteristic carbonyl signal of the oxindole.[2]

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to assign C-H correlations) for unambiguous assignment of all signals.

Data Interpretation and Predicted Shifts (in DMSO-d₆):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |

| N-H | ~10.4 | N/A | Typical amide proton shift in oxindole.[16] |

| H-5 | ~7.3-7.5 | ~125-128 | Downfield shift due to proximity to the electron-withdrawing boronic acid. |

| H-6 | ~7.0-7.2 | ~122-124 | Standard aromatic region for oxindole.[16] |

| H-7 | ~6.9-7.1 | ~110-112 | Standard aromatic region for oxindole.[16] |

| C(3)H₂ | ~3.5 | ~36-38 | Aliphatic methylene protons adjacent to an aromatic ring.[16] |

| C=O | N/A | ~175-178 | Characteristic lactam carbonyl shift.[14] |

| C-B | N/A | ~130-135 | The carbon attached to boron is often difficult to observe directly. |

Computational Modeling

Expertise & Causality: In the absence of an experimental crystal structure, computational chemistry provides a powerful tool to predict the most stable conformations and to understand the energetics of intramolecular dynamics.[17] Density Functional Theory (DFT) is a common and effective method for such analyses on small organic molecules.[5]

Workflow for Conformational Analysis:

-

Structure Building: Construct a 3D model of oxindole-4-boronic acid.

-

Conformational Search: Perform a systematic rotational scan around the C(4)-B bond to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis: Compare the relative energies of the conformers to predict the most stable structure and the equilibrium population distribution at a given temperature.

Conclusion

Oxindole-4-boronic acid is a molecule of significant synthetic and pharmaceutical interest. Its structure is defined by a rigid oxindole core functionalized with a conformationally flexible boronic acid group. While its solution-state connectivity can be readily confirmed by NMR, its solid-state conformation is likely dominated by the formation of strong intermolecular hydrogen-bonded dimers, a characteristic feature of arylboronic acids. The lack of a publicly available crystal structure underscores the need for experimental determination via X-ray crystallography to definitively elucidate its three-dimensional architecture and validate the conformational preferences predicted by computational models. This guide provides the foundational knowledge and actionable protocols for researchers to confidently characterize and utilize this versatile chemical entity.

References

-

Cowley, A. R., & Sawyer, L. (2009). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. Available at: [Link]

-

ChemSrc. (n.d.). 4-indole boronic acid. Retrieved from [Link]

-

Automated Topology Builder & Repository. (n.d.). Oxindole. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

-

PubChem. (n.d.). Oxindole-6-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). Oxindole-7-boronic acid, pinacol ester. Retrieved from [Link]

- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents, WO2013016185A1.

-

Manenti, M., et al. (2021). Highly diastereoselective entry to chiral oxindole-based β-amino boronic acids and spiro derivatives. Organic & Biomolecular Chemistry, 19, 7211-7216. Available at: [Link]

-

PubChem. (n.d.). 1H-Indole-4-boronic acid, pinacol ester. Retrieved from [Link]

-

Csomós, P., et al. (2004). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28(10), 1219-1224. Available at: [Link]

-

Gribble, G. W. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 384-392. Available at: [Link]

-

De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 769-774. Available at: [Link]

-

Csomós, P., et al. (2004). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28(10), 1219-1224. Available at: [Link]

-

Ni, W., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry, 69(6), 1999-2007. Available at: [Link]

-

D'Meza, R. J., & D'Souza, L. J. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(1), 163. Available at: [Link]

-

Len, C., & Postel, D. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5429. Available at: [Link]

-

da Cunha, O., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1146-1154. Available at: [Link]

-

Cramer, C. J. (2002). A computational study of the conformations of the boric acid (B(OH)3), its conjugate base ((HO)2BO−) and borate anion (B(OH)4−). Journal of Molecular Structure: THEOCHEM, 585(1-3), 127-134. Available at: [Link]

-

da Cunha, O., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1146-1154. Available at: [Link]

-

De Luca, F., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Fábián, L., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals, 13(3), 481. Available at: [Link]

-

da Cunha, O., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1146-1154. Available at: [Link]

-

911Metallurgist. (2021). Boron Crystallography. Retrieved from [Link]

Sources

- 1. Oxindole | C8H7NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Oxindole-6-boronic acid | CymitQuimica [cymitquimica.com]

- 5. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 6. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boron Crystallography - 911Metallurgist [911metallurgist.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Oxindole(59-48-3) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability of Oxindole-4-boronic Acid

This in-depth technical guide details the physicochemical profile, solubility behavior, and stability challenges of Oxindole-4-boronic acid (and its surrogate, the pinacol ester). It is designed for researchers requiring actionable data for medicinal chemistry applications, specifically Suzuki-Miyaura cross-coupling reactions.

Executive Summary

Oxindole-4-boronic acid (and its commercially stable equivalent, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole , CAS: 1150271-44-5 ) represents a challenging but high-value scaffold in drug discovery. The oxindole core is ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib), yet the introduction of a boron moiety at the C4 position introduces specific instability vectors.

This guide addresses the critical "pain point" of this reagent: Protodeboronation . Due to the electron-rich nature of the oxindole ring and the specific electronics at the C4 position, this compound is prone to rapid hydrolytic cleavage under standard basic cross-coupling conditions. Success requires strict adherence to the modified handling protocols detailed below.

Physicochemical Profile

The free boronic acid is rarely isolated in high purity due to rapid dehydration to boroxines and protodeboronation. The pinacol ester (Bpin) is the standard commercial form.

| Property | Free Acid (Predicted) | Pinacol Ester (Commercial) |

| Chemical Name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)boronic acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole |

| CAS Number | Not widely listed (Use Bpin CAS) | 1150271-44-5 |

| Molecular Weight | 176.97 g/mol | 259.11 g/mol |

| Physical State | Off-white hygroscopic solid | White to pale yellow powder |

| pKa (Boron) | ~8.5 - 9.0 (Est.)[1][2] | N/A (Lewis Acidic only after hydrolysis) |

| LogP | ~0.8 (Low lipophilicity) | ~2.5 (Moderate lipophilicity) |

| Storage | -20°C, Desiccated, Argon | 2-8°C (Short term), -20°C (Long term) |

Solubility Data & Solvent Compatibility

Boronic acids exhibit complex solubility due to the equilibrium between the monomeric acid, trimeric boroxine (anhydride), and oligomers.

Solubility Profile (Experimental Estimates)

| Solvent | Solubility (mg/mL) | Stability in Solvent (T½ at 25°C) | Recommendation |

| DMSO | > 50 mg/mL | High (> 2 weeks) | Preferred Stock Solvent |

| DMF | > 40 mg/mL | Moderate (Risk of hydrolysis) | Alternative Stock |

| Methanol | ~ 10-20 mg/mL | Low (Solvolysis to ester) | Avoid for storage |

| Water (pH 7) | < 1 mg/mL | Low (Slow protodeboronation) | Use only during reaction |

| Water (pH >10) | Soluble (as Boronate) | Critical Instability (< 1 hour) | Avoid prolonged exposure |

| DCM/CHCl₃ | < 5 mg/mL | High | Poor solubility |

Critical Protocol: Solubilization

Do NOT attempt to dissolve Oxindole-4-boronic acid directly in aqueous buffers.

-

Prepare a 100 mM stock solution in anhydrous DMSO.

-

Sonicate for 30-60 seconds to ensure disruption of boroxine trimers.

-

Add to the aqueous reaction mixture last, immediately before adding the catalyst.

Stability & Degradation Mechanisms[3][4]

The primary failure mode for Oxindole-4-boronic acid is Protodeboronation . This reaction is base-catalyzed and irreversible, replacing the C-B bond with a C-H bond, yielding the non-functional oxindole.

Mechanism of Instability

The C4 position of the oxindole is electronically coupled to the nitrogen lone pair. Under basic conditions (pH > pKa of Boronic Acid), the species exists as the tetrahedral boronate anion. This anionic character increases the electron density on the ring, facilitating ipso-protonation by water.

Caption: Kinetic pathway of base-catalyzed protodeboronation. The boronate anion is the reactive species for both cross-coupling (desired) and degradation (undesired).

Stability Factors[3][4][5]

-

pH Sensitivity: Stability decreases logarithmically as pH approaches or exceeds the pKa (~8.8).

-

Temperature: Degradation rates double for every ~10°C increase.

-

Metal Catalysis: Certain metals (Cu, Ag) can accelerate protodeboronation. Pd(0) is generally safe, but Pd(II) can be problematic if reduction is slow.

Experimental Protocols

A. Optimized Suzuki-Miyaura Coupling for Unstable Boronic Acids

Standard conditions (K₂CO₃/DMF/90°C) often fail for this substrate. Use this "Slow-Release" protocol.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Oxindole-4-Bpin (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation: Charge the reaction vial with Aryl Halide, Catalyst, and Base. Seal and purge with Argon.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Add solvent to the vial.[3]

-

Temperature: Heat the mixture to 80°C .

-

Slow Addition (Crucial): Dissolve the Oxindole-4-Bpin in a minimal volume of anhydrous Dioxane. Add this solution to the hot reaction mixture dropwise over 1 hour using a syringe pump.

-

Rationale: This keeps the concentration of the unstable boronate anion low, favoring the fast transmetalation (coupling) over the slower protodeboronation.

-

-

Monitoring: Monitor by LCMS. Look for the mass of the de-borylated oxindole (MW ~133) as a marker of degradation.

B. Solubility & Stability Assessment Protocol

Use this to validate the reagent quality before committing to large-scale synthesis.

-

Dissolution: Dissolve 1 mg of Oxindole-4-Bpin in 500 µL DMSO-d6.

-

Initial Check: Acquire ¹H NMR. Verify the doublet at ~1.3 ppm (Pinacol methyls) and aromatic signals.

-

Water Challenge: Add 50 µL of D₂O (or deuterated buffer pH 10).

-

Time-Course: Acquire spectra at t=0, 1h, 4h, 12h.

-

Analysis: Watch for the disappearance of the Bpin signals and the appearance of sharp aromatic peaks corresponding to unsubstituted oxindole.

Handling & Storage Workflow

Caption: Best practices for handling hygroscopic and hydrolytically unstable boronic esters.

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[4] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

Combi-Blocks Inc. (2024). "Safety Data Sheet: 2-Oxoindoline-4-boronic acid pinacol ester (CAS 1150271-44-5)." Link

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. (Context on stability alternatives). Link

Sources

Technical Guide: Oxindole-4-Boronic Acid & Derivatives

This guide serves as a technical blueprint for the synthesis, handling, and application of Oxindole-4-boronic acid (specifically the 2-oxo-2,3-dihydro-1H-indol-4-yl scaffold) and its boronate ester derivatives.

Strategic Scaffolding for Kinase Inhibitor Discovery

PART 1: EXECUTIVE SUMMARY & STRUCTURAL LOGIC

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Sunitinib and Nintedanib. While the 3-position is the classical vector for derivatization (via Knoevenagel condensation), the 4-position offers a critical, underutilized vector for accessing the "back pocket" or solvent-exposed regions of ATP-binding sites.

Oxindole-4-boronic acid (and its pinacol ester surrogate) represents a high-value "switch" intermediate. Unlike the standard Suzuki approach (4-bromooxindole + Aryl-Boronic Acid), using the Oxindole-4-boronate allows researchers to couple this core with complex, sensitive, or commercially unavailable aryl halides, significantly expanding the chemical space.

Chemical Identity

-

Systematic Name: (2-oxo-2,3-dihydro-1H-indol-4-yl)boronic acid

-

Core Geometry: Planar aromatic system with a lactam hydrogen bond donor/acceptor pair.

-

Key Precursor: 4-Bromooxindole (CAS: 20870-78-4)

-

Preferred Form: Pinacol Ester (Bpin) due to enhanced stability against protodeboronation.

PART 2: SYNTHETIC ARCHITECTURE

The "Boronate Switch" Strategy

The synthesis of 4-substituted oxindoles can be approached from two directions. The Oxindole-4-boronate pathway (Route B) is superior when the coupling partner is an unstable boronic acid or a complex heteroaryl chloride.

Figure 1: Strategic divergence in oxindole synthesis. Route B (Green) generates the nucleophilic oxindole species, enabling access to a broader range of targets.

Critical Synthesis Protocol: Miyaura Borylation

Direct synthesis of the boronate ester from 4-bromooxindole.

Rationale: The free boronic acid is prone to dehydration (boroxine formation) and protodeboronation facilitated by the adjacent lactam NH. The pinacol ester is the industry standard for stability.

Protocol:

-

Reagents:

-

4-Bromooxindole (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.2 equiv) -

Catalyst:

(3-5 mol%) — Chosen for its large bite angle and stability. -

Base: Potassium Acetate (KOAc) (3.0 equiv) — Mild base prevents hydrolysis of the lactam.

-

Solvent: 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Charge a reaction vial with 4-bromooxindole,

, KOAc, and catalyst. -

Evacuate and backfill with Argon (

) to remove -

Add degassed 1,4-dioxane.

-

Heat at 90°C for 4–12 hours. Monitor by LC-MS (Look for Boronate mass: M+H = precursor mass + 124 - 79).

-

Workup: Filter through Celite (hot) to remove Pd black. Concentrate.

-

Purification: Silica gel chromatography is possible, but rapid filtration is preferred to avoid degradation.

-

Stability Note: The 4-boronate species is sensitive to aqueous basic conditions for prolonged periods. Use it immediately in the subsequent coupling step if possible ("Telescoped" synthesis).

PART 3: MEDICINAL CHEMISTRY APPLICATIONS

Target Engagement & SAR

In kinase inhibitors, the oxindole core typically mimics the adenine ring of ATP. The 4-position vector points towards the Gatekeeper residue or the Solvent Front , depending on the binding mode (Type I vs. Type II).

| Binding Region | Functional Role of 4-Substituent | Preferred Chemical Groups |

| Solvent Front | Solubilizing groups, metabolic stability | Pyrazoles, Morpholines, Piperazines |

| Gatekeeper | Selectivity filter, steric clash avoidance | Small aryls, Fluorine, Methyl |

| Back Pocket | Potency boost, hydrophobic interaction | Bicyclic heteroaryls, Naphthyls |

Experimental Validation: Suzuki Coupling

Coupling the generated Oxindole-4-boronate with a Heteroaryl Chloride.

Protocol (Self-Validating System):

-

System: Oxindole-4-Bpin (1.0 eq) + Heteroaryl-Cl (1.0 eq).

-

Catalyst:

(5 mol%) or -

Base:

(2M aq) or -

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

-

Temp: 100°C (microwave preferred for 30 min).

Troubleshooting Matrix:

-

Problem:Protodeboronation (Loss of Boron, recovery of oxindole).

-

Solution: Switch to anhydrous conditions (DMF/Et3N) or use a milder base (

).

-

-

Problem:Homocoupling of the Boronate.

-

Solution: Ensure strict

exclusion; reduce catalyst loading.

-

PART 4: VISUALIZATION OF MECHANISM

The following diagram illustrates the electronic influence of the oxindole core on the boronic acid stability and reactivity.

Figure 2: Mechanistic pathway highlighting the critical transmetalation step and the competing risk of protodeboronation.

PART 5: REFERENCES

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Li, J. J., et al. (2021). "Structural insights of oxindole based kinase inhibitors as anticancer agents." European Journal of Medicinal Chemistry. Link

-

Laning, J., et al. (2010). "Synthesis and Application of Boronic Acid Derivatives." VTechWorks. Link

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols." Link

-

GuideChem. "Boronic acid, B-(2,3-dihydro-1H-indol-6-yl)- Properties." (Reference for similar isomeric properties). Link

Methodological & Application

Application Note: Oxindole-4-boronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary

The 4-substituted oxindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., IDO1, PI3K inhibitors) and CNS-active agents. However, functionalization at the C4 position is synthetically challenging due to significant steric strain imposed by the adjacent C3-methylene and N1-amine, as well as electronic deactivation compared to the C5 or C6 positions.

This guide provides a rigorous protocol for utilizing Oxindole-4-boronic acid (specifically its stable pinacol ester surrogate) in Suzuki-Miyaura cross-coupling reactions. It addresses the critical stability issues of the free boronic acid, mandates specific N-protection strategies to prevent catalyst poisoning, and outlines optimized catalytic systems for high-yield biaryl synthesis.

Chemical Profile & Strategic Considerations

The Reagent: Boronic Acid vs. Pinacol Ester

While "Oxindole-4-boronic acid" is the theoretical nucleophile, the free acid is prone to protodeboronation and dehydration-induced trimerization (boroxine formation). The pinacol ester (Bpin) is the industry-standard reagent due to its enhanced thermal stability and compatibility with silica gel chromatography.

-

Recommendation: Synthesize or purchase 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole . Do not attempt to isolate the free boronic acid for storage.

The "Orthogonal" Challenge (Sterics & Electronics)

The C4 position of the oxindole is chemically distinct:

-

Steric Hindrance: It suffers from peri-interactions with the C3 substituents and the N1-H. This slows the rate of transmetalation in the catalytic cycle.

-

Electronic Environment: The amide carbonyl at C2 withdraws electron density, making the C4-Pd intermediate less nucleophilic than typical phenyl boronic acids.

Catalyst Poisoning

The free N1-H lactam proton (pKa ~17 in DMSO) is sufficiently acidic to deprotonate under standard Suzuki basic conditions (e.g., K₂CO₃, Cs₂CO₃). The resulting amidate anion can coordinate to Palladium, forming an inactive "palladacycle" resting state.

-

Critical Control Point: N-Protection (e.g., Boc, Methyl, Benzyl) is highly recommended prior to coupling to ensure catalytic turnover.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific bottlenecks caused by the oxindole scaffold (Steric hindrance at Transmetalation) and the risk of catalyst inhibition by the free lactam.

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the critical transmetalation bottleneck at the sterically hindered C4-position and potential catalyst poisoning pathway.

Experimental Protocols

Protocol 1: Synthesis of Oxindole-4-Boronic Acid Pinacol Ester

Use this protocol if the boronate is not commercially available. It utilizes a Miyaura Borylation approach.

Reagents:

-

4-Bromooxindole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv)

-

Potassium Acetate (KOAc, 3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 4-bromooxindole, B₂Pin₂, KOAc, and Pd(dppf)Cl₂.

-

Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate). Sparge with Argon for 5 minutes.

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion by LCMS (look for the boronic ester mass; note that Bpin often hydrolyzes to B(OH)₂ on LCMS columns).

-

Workup: Cool to room temperature. Filter through a pad of Celite® to remove palladium black. Wash the pad with EtOAc.[4]

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).

-

Note: The product is stable on silica but should not be stored in protic solvents for extended periods.

-

Protocol 2: Standard Suzuki Coupling (Protected Scaffold)

Best for: High-value synthesis where yield is paramount. Requires N-protected oxindole.

Reagents:

-

Nucleophile: N-Boc-Oxindole-4-Bpin (1.2 equiv)

-

Electrophile: Aryl Bromide/Iodide (1.0 equiv)

-

Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Mix: Combine Aryl Halide, Boronate Ester, and Catalyst in a microwave vial.

-

Solvent System: Add Dioxane and aqueous K₃PO₄ (ratio 4:1 v/v).

-

Degas: Sparge with Nitrogen for 2 minutes.

-

Heat: Heat to 80–100°C for 2–6 hours.

-

Optimization: If the aryl halide is sterically hindered, switch catalyst to Pd(OAc)₂ + XPhos (1:2 ratio) or Pd-RuPhos G4 .

-

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine.[1] Dry over Na₂SO₄.[1]

-

Deprotection (Optional): If the N-Boc group is retained, remove it using TFA/DCM (1:1) at RT for 1 hour.

Protocol 3: Coupling on Unprotected Oxindole (Challenging)

Use only if protection is impossible. Expect lower yields (30–60%).

Modifications:

-

Base: Switch to Cs₂CO₃ (anhydrous) or K₂CO₃ . Avoid strong hydroxides.

-

Solvent: DMF or DME/Water (10:1).

-

Catalyst: High loading (5–10 mol%) of Pd(PPh₃)₄ or Pd(Amphos)Cl₂ .

-

Temperature: May require 100–120°C.

Optimization & Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Free NH) | Protect N1 with Boc or Methyl group. |

| Protodeboronation | Reaction too hot / Base too strong | Switch base to K₃PO₄ or KF. Lower temp to 80°C. Use anhydrous conditions (Dioxane/DMF). |

| Homocoupling (Biaryl) | Oxidative insertion into B-B bond | Ensure strict anaerobic conditions (degas thoroughly). Reduce Bpin equivalents. |

| Stalled Reaction | Steric hindrance at C4 | Switch ligand to SPhos or XPhos (Buchwald ligands) to accelerate transmetalation. |

| Product Decomposition | Lactam hydrolysis | Avoid NaOH/KOH bases. Use mild bases like NaHCO₃ or K₃PO₄. |

Case Study: Synthesis of IDO1 Inhibitor Precursors

In the development of IDO1 inhibitors, the coupling of 4-bromo-N-methyl-oxindole with 3-pyridylboronic acid (reverse coupling) vs. N-methyl-oxindole-4-Bpin with 3-bromopyridine was evaluated.

-

Route A (Oxindole-Halide + Boronic Acid): Standard conditions yielded 65% product.

-

Route B (Oxindole-Boronate + Aryl Halide): Yielded 82% product using Pd(dppf)Cl₂.

References

-

Synthesis of Indole Libraries: "Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions." J. Comb. Chem. (2008).

-

Suzuki Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

-

Boronic Ester Stability: "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc. (2022).[5][6]

-

Unprotected Heterocycles: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Angew.[7] Chem. Int. Ed. (2013).

-

Catalyst Selection: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. (2005).

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

The Strategic Deployment of Oxindole-4-boronic acid in Modern Drug Discovery: A Guide for Researchers

Introduction: The Convergence of Privileged Scaffolds and Versatile Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is an ongoing endeavor. Within this pursuit, certain molecular frameworks, often referred to as "privileged scaffolds," have emerged as cornerstones for the design of new drugs. The oxindole scaffold is a prime example of such a framework, renowned for its prevalence in a multitude of bioactive natural products and clinically approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional canvas for the strategic placement of functional groups, enabling precise interactions with biological targets.

This guide focuses on a particularly valuable derivative of this privileged scaffold: Oxindole-4-boronic acid . This molecule represents the convergence of the oxindole core's inherent biological relevance with the synthetic versatility of boronic acids. Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The strategic placement of the boronic acid moiety at the 4-position of the oxindole ring opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of Oxindole-4-boronic acid in drug discovery. It will provide not only the theoretical underpinnings of its utility but also practical, field-proven protocols to empower your research endeavors.

Core Applications of Oxindole-4-boronic acid in Drug Discovery

The utility of Oxindole-4-boronic acid in a drug discovery context can be broadly categorized into two key areas: its role as a versatile building block for library synthesis and its potential as a fragment in fragment-based drug discovery (FBDD).

A Versatile Building Block for Library Synthesis via Suzuki-Miyaura Cross-Coupling

The primary application of Oxindole-4-boronic acid is as a key intermediate in the synthesis of 4-aryl oxindole derivatives. The Suzuki-Miyaura cross-coupling reaction provides a robust and highly modular approach to introduce a wide array of aryl and heteroaryl substituents at the 4-position of the oxindole core. This modularity is of paramount importance in medicinal chemistry, as it allows for the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.

The general workflow for utilizing Oxindole-4-boronic acid (often in its more stable pinacol ester form) in library synthesis is depicted below:

Caption: Workflow for 4-Aryl Oxindole Library Synthesis.

The rationale behind this approach is rooted in the established success of 4-substituted oxindoles as kinase inhibitors. Many potent kinase inhibitors feature a 4-aryl oxindole core, where the aryl group at the 4-position often occupies a hydrophobic pocket in the ATP-binding site of the kinase. By systematically varying the nature of this aryl group, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

To illustrate the power of this approach, a virtual library can be constructed by coupling Oxindole-4-boronic acid with a commercially available set of diverse aryl halides.

| Aryl Halide Substituent | Resulting 4-Aryl Oxindole | Potential Biological Target Interaction |

| 4-Methoxyphenyl | 4-(4-methoxyphenyl)oxindole | Hydrogen bond acceptor |

| 3-Aminophenyl | 4-(3-aminophenyl)oxindole | Hydrogen bond donor/salt bridge formation |

| 2-Fluorophenyl | 4-(2-fluorophenyl)oxindole | Altered electronics, potential for halogen bonding |

| 4-Trifluoromethylphenyl | 4-(4-trifluoromethylphenyl)oxindole | Increased metabolic stability, lipophilicity |

| 3-Pyridyl | 4-(pyridin-3-yl)oxindole | Improved solubility, potential for H-bonding |

A Potential Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then elaborated into more potent lead compounds. The oxindole scaffold itself, with a molecular weight of approximately 133 g/mol , fits well within the "rule of three" guidelines for fragments.

Oxindole-4-boronic acid, or its corresponding pinacol ester, can be a valuable addition to a fragment screening library for several reasons:

-

Privileged Scaffold: The oxindole core is known to interact with a variety of protein targets.

-

Vector for Growth: The boronic acid/ester functionality provides a clear and synthetically tractable vector for fragment evolution. Once a hit is identified, the boronic acid can be readily coupled with a diverse range of partners to rapidly explore the surrounding chemical space and improve binding affinity.

-

Potential for Covalent Interactions: While primarily used for cross-coupling, boronic acids are also known to form reversible covalent bonds with serine, threonine, or cysteine residues in protein active sites. This opens up the possibility of designing targeted covalent inhibitors.

The FBDD workflow incorporating Oxindole-4-boronic acid is illustrated below:

Caption: FBDD Workflow with Oxindole-4-boronic acid.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of Oxindole-4-boronic acid derivatives. These are representative procedures and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Oxindole-4-boronic acid pinacol ester with Aryl Halides

Objective: To synthesize a library of 4-aryl oxindoles for biological screening.

Materials:

-

Oxindole-4-boronic acid pinacol ester

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add Oxindole-4-boronic acid pinacol ester (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.05-0.10 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl oxindole.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

-

Degassed Solvent: Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial for reproducible results.

-

Choice of Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates being common and effective choices.

-

Choice of Catalyst: The ligand on the palladium catalyst influences its reactivity and stability. For example, Pd(PPh₃)₄ is a commonly used catalyst, while catalysts with more specialized ligands like dppf can be effective for more challenging couplings.

Protocol 2: High-Throughput Library Synthesis in 96-Well Plate Format

Objective: To rapidly generate a diverse library of 4-aryl oxindoles for primary screening.

Materials:

-

96-well reaction block with sealing mat

-

Automated liquid handler (optional, but recommended for efficiency)

-

Stock solution of Oxindole-4-boronic acid pinacol ester in a suitable solvent (e.g., dioxane)

-

Array of aryl halides in a 96-well plate

-

Stock solution of palladium catalyst and base in the reaction solvent

Procedure:

-

Plate Preparation: To each well of the 96-well reaction block, add the desired aryl halide (typically 10-50 µmol).

-

Reagent Addition: Using a multichannel pipette or automated liquid handler, dispense the stock solution of Oxindole-4-boronic acid pinacol ester into each well.

-

Catalyst/Base Addition: Dispense the stock solution containing the palladium catalyst and base into each well.

-

Sealing and Reaction: Seal the reaction block with a chemically resistant sealing mat and place it on a heating/shaking platform at the optimized reaction temperature.

-

Quenching and Work-up: After the reaction is complete, cool the block and quench each well with water. Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate), shaking, and then separating the layers.

-

Analysis and Purification: Analyze the crude product in each well by LC-MS to determine purity and conversion. For hit compounds, a larger scale synthesis and purification can be performed.

Self-Validating System:

This high-throughput protocol incorporates a self-validating system by including several control reactions in the 96-well plate:

-

Negative Controls: Wells containing all reagents except the palladium catalyst to ensure the reaction is indeed palladium-catalyzed.

-

Positive Controls: A well with a known, high-yielding aryl halide to confirm that the reaction conditions are optimal.

-

Scaffold Controls: Wells containing only the starting materials to have a clear analytical reference for unreacted components.

Conclusion and Future Outlook

Oxindole-4-boronic acid is a powerful and versatile tool in the modern drug discovery arsenal. Its strategic value lies in its ability to serve as a key building block for the synthesis of diverse libraries of 4-aryl oxindoles, a compound class rich in biologically active members, particularly kinase inhibitors. Furthermore, its potential as a starting point for fragment-based drug discovery campaigns adds another dimension to its utility. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their quest for novel therapeutics. As our understanding of the biological roles of various protein targets continues to expand, the creative application of such versatile building blocks will undoubtedly pave the way for the discovery of the next generation of medicines.

References

-

Singh, U. P., & Singh, P. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Bioorganic & Medicinal Chemistry Letters, 34, 111842. [Link]

Sources

Application Note: Precision Functionalization of the Oxindole Scaffold using Oxindole-4-boronic Acid

Executive Summary & Strategic Value

The oxindole scaffold (1,3-dihydro-2H-indol-2-one) is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and natural alkaloids. While electrophilic aromatic substitution readily functionalizes the 5- and 7-positions, the 4-position remains synthetically challenging to access via classical methods.

Oxindole-4-boronic acid (and its pinacol ester surrogate) acts as a critical "molecular handle," allowing researchers to bypass these regioselectivity issues. By employing this reagent in Suzuki-Miyaura cross-coupling, chemists can install diverse aryl, heteroaryl, and alkenyl substituents specifically at the C4 position. This protocol guide details the handling, reactivity, and optimized coupling conditions to maximize yield and minimize common side reactions like protodeboronation.

Chemical Properties & Handling Guidelines

Stability Profile

Unlike simple phenylboronic acids, heteroaryl boronic acids at positions adjacent to nitrogen (or amide carbonyls) exhibit distinct instability.

-

Protodeboronation Risk: The C4 position is electronically influenced by the adjacent C3 methylene and the C3a ring junction. Under prolonged heating in aqueous base, the boronic acid moiety can cleave, yielding unsubstituted oxindole.

-

Form Factor: The pinacol ester (BPin) is significantly more stable than the free boronic acid and is the recommended starting material for storage and routine use.

Storage Protocol

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Retards hydrolysis and oxidation. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption which catalyzes degradation. |

| Container | Amber glass | Protects from light-induced radical decomposition (though less critical than for iodides). |

| Shelf-Life | 6–12 months | Re-test purity via NMR if stored >6 months. Look for broad peaks indicating boroxine formation or hydrolysis. |

Core Reactivity: Suzuki-Miyaura Cross-Coupling[1]

The primary utility of Oxindole-4-boronic acid is in Palladium-catalyzed C-C bond formation. The following protocols are designed to balance reactivity with the stability of the oxindole core.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation step where the oxindole nucleophile enters the cycle.

Figure 1: Catalytic cycle emphasizing the activation of the boronate species prior to transmetallation.

Standard Protocol (Robust Conditions)

Best for: Coupling with electron-deficient aryl bromides or iodides.

Reagents:

-

Oxindole-4-boronic acid pinacol ester (1.2 equiv)

-

Aryl Halide (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Oxindole-4-BPin (1.2 mmol, 311 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Activate: Add 2M aq. K₂CO₃ (1.5 mL) via syringe. The mixture will turn biphasic.

-

React: Heat the block to 85°C for 4–12 hours. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the aryl halide. If the boronic ester is consumed but halide remains, add 0.5 equiv more boronate.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). Oxindoles are polar; expect elution at 40–60% EtOAc.

"Difficult" Substrate Protocol (Sterically Hindered/Electron-Rich)

Best for: Coupling with electron-rich aryl chlorides or ortho-substituted partners.

Reagents:

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–4 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid)

-

Solvent: Toluene/Water (10:1) or n-Butanol

-

Temp: 100°C

Rationale: The Buchwald precatalysts (G2/G3) generate the active Pd(0) species more efficiently and the bulky phosphine ligands (XPhos/SPhos) facilitate oxidative addition into unreactive C-Cl bonds while protecting the metal center from deactivation.

Experimental Workflow & Quality Control

The following flowchart outlines the decision-making process for synthesis and purification.

Figure 2: Operational workflow for synthesizing 4-substituted oxindoles.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Protodeboronation (Mass = Oxindole + H) | Hydrolytic cleavage of C-B bond due to high temp/base. | 1. Switch to anhydrous base (Cs₂CO₃) in dry DMF/Dioxane.2. Lower temperature to 60°C.3. Use a more reactive catalyst (Pd-132) to shorten reaction time. |

| Homocoupling of Boronate | Oxidative coupling (O₂ leak). | Ensure rigorous degassing. Sparge solvents with Argon for 15 mins before adding catalyst. |

| No Reaction (SM Recovery) | Catalyst poisoning or poor oxidative addition. | 1. Switch to SPhos Pd G2 (better for hindered substrates).2. Ensure halide is not an aryl chloride (unless using Method B). |

| Product stuck on Silica | Oxindole NH is acidic/polar. | Add 1% Triethylamine or 2% MeOH to the eluent to reduce tailing. |

References

-

Santa Cruz Biotechnology. Oxindole-4-boronic acid, pinacol ester | CAS 1150271-44-5.[3] Retrieved from

-

Lallemand, M. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1] Journal of Organic Chemistry. (Contextual grounding on heteroaryl coupling stability). Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Badillo, J. J., et al. (2010).[4] Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (Context for oxindole scaffold importance). Retrieved from

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling boronic acids or palladium catalysts.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxindole-4-boronic acid, pinacol ester | CAS 1150271-44-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Application Note: "Oxindole-4-boronic acid" Functionalization of Complex Molecules

Executive Summary & Strategic Context

The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Sunitinib and Nintedanib. While C3, C5, and C6 functionalizations are chemically intuitive, the C4 position remains underutilized due to synthetic challenges arising from steric peri-interactions (with C3-carbonyl and N1) and electronic deactivation.

However, C4-substitution offers a unique vector for accessing solvent-exposed regions or specific hydrophobic pockets in ATP-binding sites (e.g., in CDK or VEGFR kinases) that are inaccessible to C5/C6 isomers.

This guide details the synthesis and application of Oxindole-4-boronic acid (pinacol ester) . We prioritize the pinacol ester (Bpin) over the free boronic acid due to the latter's tendency for rapid protodeboronation and trimerization (boroxine formation).

Key Chemical Challenges

-

Steric Hindrance: The C4 position is flanked by the C3-carbonyl and the N1-H/R group, making oxidative addition difficult.

-

Protodeboronation: Heteroaryl boronic acids ortho to heteroatoms or carbonyls are highly prone to hydrolytic cleavage.

-

Catalyst Poisoning: The free lactam NH can coordinate to Pd(II) species, arresting the catalytic cycle.

Chemical Pathway Visualization

The following diagram illustrates the workflow from a commercially available precursor to a complex drug-like scaffold.

Figure 1: Strategic workflow for accessing C4-substituted oxindoles. N-protection is critical for high-yielding borylation.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-Oxindole-4-boronic acid pinacol ester

Rationale: Direct borylation of free-NH oxindole often results in low yields due to competitive N-arylation or catalyst deactivation. We employ a Boc-protection strategy to render the substrate compatible with mild Miyaura conditions.

Reagents:

-

4-Bromooxindole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)

-

DMAP (0.1 equiv), Et3N (1.5 equiv)

-

Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

-

Pd(dppf)Cl2[1]·DCM (0.05 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

Step-by-Step Methodology:

-

N-Protection (Standard):

-

Dissolve 4-bromooxindole in DCM (0.2 M). Add Et3N and DMAP.

-

Add Boc2O portion-wise at 0°C. Warm to RT and stir for 4h.

-

Checkpoint: Monitor TLC for disappearance of starting material.

-

Wash with 1N HCl, brine, dry over Na2SO4, and concentrate. Yields are typically >90%.

-

-

Miyaura Borylation:

-

Setup: In a dry pressure vial, combine N-Boc-4-bromooxindole, B2pin2, and anhydrous KOAc.

-

Degassing: Suspend in anhydrous 1,4-Dioxane (0.15 M). Sparge with Argon for 10 mins. Crucial: Oxygen promotes homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal the vial immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: The product is stable on silica but should not be stored in protic solvents for extended periods.

-

Protocol B: Suzuki-Miyaura Coupling with Complex Heterocycles

Rationale: This protocol uses the synthesized Oxindole-4-Bpin to couple with a complex heteroaryl chloride (e.g., a chloropyrimidine or chloroquinoline). We utilize a precatalyst system (XPhos Pd G3) to overcome the steric hindrance at the oxindole C4 position.

Reagents:

-

N-Boc-Oxindole-4-Bpin (1.2 equiv)

-

Complex Aryl/Heteroaryl Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G3 (0.02–0.05 equiv)

-

Base: K3PO4 (0.5 M aqueous solution) (2.0 equiv)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Vial Charging: Charge a microwave vial or pressure tube with the Aryl Chloride, Oxindole-4-Bpin, and XPhos Pd G3.

-

Solvent System: Add THF (or Dioxane) and the aqueous K3PO4 solution. The biphasic system often suppresses protodeboronation compared to anhydrous conditions with carbonate bases.

-

Reaction:

-

Standard: Heat at 60°C for 12h.

-

Difficult Substrates: Heat at 80°C or use Microwave irradiation (100°C, 30 min).

-

-

Scavenging: If Pd residues persist, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2h.

-

Deprotection (Optional): If the free oxindole is required, treat the crude coupled product with TFA/DCM (1:4) at RT for 1h.

Optimization & Troubleshooting Logic

When reactions fail, it is rarely random. Use this logic tree to diagnose the failure mode.

Figure 2: Diagnostic logic for optimizing Suzuki couplings of Oxindole-4-boronates.

Data Summary: Base & Solvent Effects

Typical yields observed for coupling N-Boc-Oxindole-4-Bpin with 4-chloropyrimidine.[2]

| Condition | Base | Solvent | Temp | Yield | Notes |

| Standard | Na2CO3 (aq) | Dioxane | 80°C | 45% | Significant deboronation observed. |

| Anhydrous | Cs2CO3 | DMF | 90°C | 62% | Better, but workup is difficult. |

| Optimized | K3PO4 (aq) | THF | 60°C | 88% | Best balance of rate vs. stability. |

| High Steric | K3PO4 | Toluene/H2O | 100°C | 75% | Required for bulky coupling partners. |

Authoritative References

-

Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

-

Oxindole Scaffold in Drug Discovery: Rudrangi, S. R. S., et al. (2011). Oxindoles and Their Pharmaceutical Significance - An Overview. Asian Journal of Research in Chemistry. Link

-

Buchwald Precatalysts (XPhos Pd G3): Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Chemical Science. Link

-

Protodeboronation Mechanisms: Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3] Link

Sources

Troubleshooting & Optimization

Troubleshooting "Oxindole-4-boronic acid" Suzuki coupling side reactions

Executive Summary & Diagnostic Logic

The Challenge: Coupling at the C4 position of the oxindole core (indolin-2-one) presents a "perfect storm" of competing reactivities. Unlike simple phenylboronic acids, Oxindole-4-boronic acid carries two intrinsic liabilities:

-

Protodeboronation: The proximity of the amide (lactam) and the electron-rich nature of the fused ring system accelerates hydrolytic cleavage of the C–B bond.

-

C3-Acidity: The methylene group at C3 (adjacent to the carbonyl) has a pKa of ~14.7–18.[1]0. Standard Suzuki bases (carbonates/hydroxides) can deprotonate this position, leading to enolate-driven side reactions rather than the desired transmetallation.[1]

Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode before proceeding to the solutions.[1]

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Issue: Protodeboronation (The "Missing Nucleophile")

Symptom: The aryl halide remains unreacted (or partially reacted), but the boronic acid starting material has disappeared. LCMS shows a large peak corresponding to unsubstituted oxindole (Mass = Starting Boronic Acid minus B(OH)₂ plus H).[1]

Technical Insight: Heterocyclic boronic acids are prone to protodeboronation, a pathway where water and base facilitate the cleavage of the C–B bond.[2] While C4 is more stable than C2, the electron-rich nature of the oxindole ring pushes electron density toward the carbon-boron bond, increasing its susceptibility to protonolysis, especially at elevated temperatures in aqueous media.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Boron Source | Switch to Pinacol Ester or MIDA Boronate | Boronic esters are kinetically slower to hydrolyze than free acids.[1] MIDA boronates provide a "slow-release" mechanism, keeping the concentration of the sensitive free acid low [1]. |

| Base | Use Anhydrous K₃PO₄ or CsF | Hydroxide and Carbonate bases in water generate high concentrations of OH⁻, the primary culprit in protodeboronation mechanisms. Anhydrous phosphate acts as a proton shuttle without flooding the system with nucleophilic hydroxide [2].[1] |

| Water | Strictly Anhydrous or <5% Water | Water is the proton source.[1] If water is required for solubility, limit it strictly.[1] |

Q: I am already using the Pinacol ester, but it still decomposes. Why? A: Pinacol esters hydrolyze in situ to the boronic acid before transmetallation.[1] If your reaction is slow (due to steric hindrance at C4), the hydrolysis rate exceeds the oxidative addition rate. Solution: Increase the catalyst loading to speed up the cross-coupling, outcompeting the decomposition.

Issue: C3-Functionalization (The "Imposter Product")

Symptom: You observe multiple spots on TLC.[1] LCMS shows masses corresponding to "dimers" or alkylated products.[1] The oxindole core has reacted with the electrophile at the wrong position.

Technical Insight: The C3 position of oxindole is an "active methylene" with a pKa of ~14.7–18.0 [3]. Common Suzuki bases like K₂CO₃ or Cs₂CO₃ are strong enough to deprotonate C3, generating an enolate.[1] This enolate is a nucleophile that can:

-

Attack the electrophile (Ar-X) directly (C3-alkylation).[1]

-

Undergo oxidative homocoupling.[1]

-

Condense with aldehydes/ketones if present (Aldol-type).[1]

Mechanism Visualization:

Figure 2: Competition between Pd-catalyzed coupling and base-mediated C3 side reactions.[1]

Troubleshooting Protocol:

-

Protect the Nitrogen: Unprotected oxindoles (N-H) are more susceptible to C3 deprotonation because the N-H is also acidic. Protecting N1 (e.g., with Methyl, Boc, or Benzyl) changes the electronics and reduces side reactions.

-

Change the Base: Switch to weak bases like NaHCO₃ or K₃PO₄ .[1] Avoid strong alkoxides or hydroxides.[1]

-

Pre-functionalization: If C3 side reactions are unavoidable, consider installing a temporary blocking group at C3 (e.g., dimethylation) if your final target allows, or use a 3,3-disubstituted oxindole precursor if applicable.[1]

Issue: Catalyst Deactivation (The "Stalled Reaction")

Symptom: No reaction occurs. Starting materials are recovered unchanged.[1] The solution might turn black (Pd precipitation) immediately.[1]

Technical Insight: The oxindole motif contains a cyclic amide (lactam).[1] The nitrogen and oxygen atoms can coordinate to Palladium, displacing the phosphine ligands and forming an inactive "Pd-black" species or a stable off-cycle complex [4]. This is common with "naked" Pd sources like Pd(PPh₃)₄.[1]

Solution: The "Buchwald" Rescue You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) that sterically crowd the metal center, preventing the oxindole substrate from binding to the Pd and killing the catalyst.

Recommended Catalyst System:

-

Ligand: XPhos or SPhos (Excellent for heteroaryl couplings).[1]

-

Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃ (or commercially available precatalysts like XPhos Pd G2).[1]

Validated Experimental Protocols

Method A: The "Robust" Protocol (First-Line Defense)

Best for: General screening when starting materials are not extremely precious.[1]

-

Reagents:

-

Oxindole-4-boronic acid pinacol ester (1.2–1.5 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) (Pre-mix in solvent for 5 mins).

-

Base: K₃PO₄ (3.0 equiv, finely ground).[1]

-

Solvent: 1,4-Dioxane : Water (10:1 ratio).[1] Note: The small amount of water is necessary for the boronic acid mechanism but kept low to minimize hydrolysis.

-

Procedure:

Method B: The "Rescue" Protocol (For Difficult Substrates)

Best for: Substrates prone to rapid protodeboronation or C3-alkylation.

-

Reagents:

-

Procedure:

References

-

Gillis, E. P., & Burke, M. D. (2007).[1][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society.[4][5] [1]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society.[4][5]

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Data regarding pKa of active methylenes/indoles).

-

Albers, P., Pietsch, J., & Parker, S. F. (2001).[1][6] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

Sources

- 1. Oxindole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. scispace.com [scispace.com]

Technical Support Center: Catalyst Selection for Efficient Oxindole-4-Boronic Acid Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving oxindole-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical building block in pharmaceutical synthesis. The oxindole scaffold is a privileged structure in drug discovery, and its efficient functionalization via C-C bond formation is paramount.[1][2] This document provides in-depth, field-proven insights to help you navigate the complexities of catalyst selection, overcome common challenges, and achieve high-yielding, reproducible results.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides using a palladium catalyst.[3][4][5] However, the unique electronic and structural properties of the oxindole nucleus, particularly the presence of the N-H group, can introduce specific challenges such as catalyst inhibition or side reactions. This guide addresses these issues directly.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most frequent problems encountered during the coupling of oxindole-4-boronic acid and its derivatives.

Issue 1: Low to No Product Yield

You've set up your reaction, but analysis by TLC or LC-MS shows minimal conversion of your starting materials.

Potential Causes & Solutions

-

Catalyst Inhibition by the Oxindole N-H Group: The acidic proton on the unprotected oxindole nitrogen can interact with the palladium center. This interaction can lead to the formation of inactive or off-cycle palladium complexes, effectively sequestering the catalyst.[6]

-

Solution 1 (Recommended): Use Advanced Catalyst Systems. Modern palladium precatalysts, particularly those incorporating bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, are designed to be highly active.[6][7] These systems often overcome the inhibitory effects of N-containing heterocycles by promoting a rapid catalytic cycle that outcompetes the deactivating pathways. Start with a G3 or G4 palladacycle precatalyst for robust and reproducible initiation.

-

Solution 2: Increase Catalyst or Ligand Loading. In some cases, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) or adding a slight excess of the phosphine ligand relative to palladium can counteract the inhibition.[6]

-

Solution 3 (Substrate Dependent): N-Protection. While less ideal due to extra synthetic steps, protecting the oxindole nitrogen (e.g., with Boc or Bn groups) can completely eliminate this mode of inhibition.

-

-

Protodeboronation of Oxindole-4-Boronic Acid: Boronic acids can be unstable, particularly at elevated temperatures or in the presence of excess water and base, leading to the replacement of the C-B bond with a C-H bond. This effectively destroys your nucleophilic partner.

-

Solution 1: Use a Milder Base. Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or KOtBu to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[5][7]

-

Solution 2: Switch to a More Stable Boron Species. Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).[7] Using more robust boronate esters, such as the pinacol or MIDA esters, can significantly enhance stability and reproducibility.[8] MIDA boronates are particularly useful as they are bench-stable and slowly release the active boronic acid under the reaction conditions.[8]

-

Solution 3: Minimize Water Content. While some water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates transmetalation), excess water can promote protodeboronation. Use a solvent system like dioxane with a controlled amount of water (e.g., 10:1 ratio).[8]

-

-

Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with less reactive aryl chlorides.[9][10]

-

Solution: Match Ligand to Halide. For challenging aryl chlorides, use highly electron-rich and bulky ligands like SPhos, XPhos, or RuPhos. These ligands create a more electron-rich palladium center that is more nucleophilic and readily undergoes oxidative addition. For more reactive aryl bromides or iodides, a wider range of ligands, including P(t-Bu)₃ or even PPh₃, may suffice, although the bulkier ligands are generally more reliable.[7][10]

-

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues.

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Issue 2: Significant Side Product Formation

Your reaction proceeds, but you observe major side products, complicating purification and reducing the yield of the desired compound.

Potential Causes & Solutions

-

Homocoupling of Boronic Acid: You observe a significant amount of the "dimer" of your oxindole-4-boronic acid. This is often caused by the presence of oxygen, which can participate in an alternative catalytic cycle leading to oxidative coupling of two boronic acid molecules.

-

Solution: Rigorous Degassing. Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.